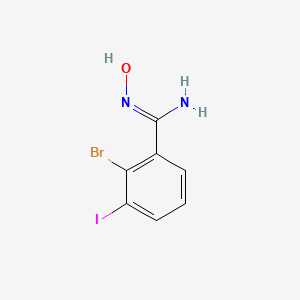
2-Bromo-N-hydroxy-3-iodobenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-hydroxy-3-iodobenzimidamide is a chemical compound that belongs to the class of benzimidamides. This compound is characterized by the presence of bromine and iodine atoms attached to the benzimidamide core. Benzimidamides are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-hydroxy-3-iodobenzimidamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a benzimidamide derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern on the benzimidamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-hydroxy-3-iodobenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidamide derivatives, while substitution reactions can introduce new functional groups onto the benzimidamide core.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-hydroxy-3-iodobenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-hydroxy-3-iodobenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-N-hydroxybenzimidamide
- 3-Iodo-N-hydroxybenzimidamide
- 2-Bromo-3-iodobenzimidamide
Uniqueness
2-Bromo-N-hydroxy-3-iodobenzimidamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C7H6BrIN2O |
|---|---|
Molekulargewicht |
340.94 g/mol |
IUPAC-Name |
2-bromo-N'-hydroxy-3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrIN2O/c8-6-4(7(10)11-12)2-1-3-5(6)9/h1-3,12H,(H2,10,11) |
InChI-Schlüssel |
UAZYJEQIJMHTPL-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)I)Br)/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)Br)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


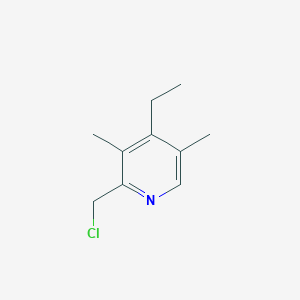

![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
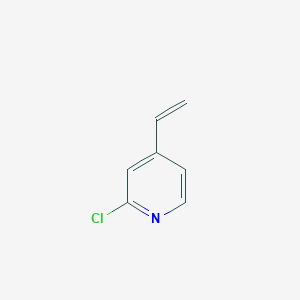

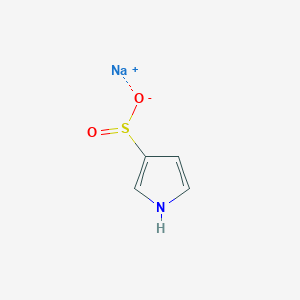

![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
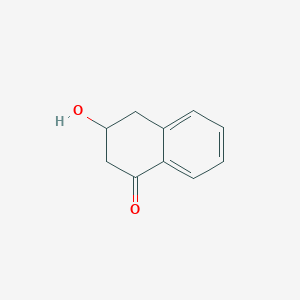
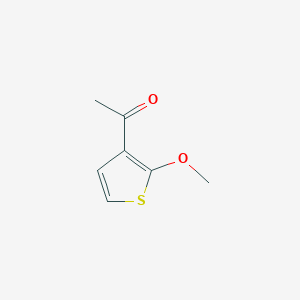
![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)


![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)
